

# comparative studies of CR-1-30-B in different species

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparative Guide to Complement Receptor 1 (CR1/CD35)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Complement Receptor 1 (CR1), likely referenced as **CR-1-30-B**, across different species. CR1 is a crucial membrane protein that plays a central role in regulating the complement system, a key component of the innate immune response. The "-30-" in the query likely alludes to the 30 Complement Control Protein (CCP) repeats that form the extracellular domain of the most common human CR1 variant, while "-B" may refer to its B-cell regulatory functions or the C3b-binding activity of its Long Homologous Repeat B (LHR-B). This guide details its performance, supported by experimental data, and compares it with other complement regulatory proteins.

# Comparative Analysis of CR1 Structure and Function

CR1 exhibits significant structural and functional variations across species, primarily between primates and other mammals. In humans, CR1 is a large single-chain transmembrane glycoprotein encoded by the CR1 gene. In contrast, mice produce two forms of complement receptors, CR1 and CR2, from a single Cr2 gene through alternative splicing.[1][2] This fundamental genetic difference underlies many of the observed functional distinctions.

The primary functions of CR1 are the binding of complement components C3b and C4b, acting as a cofactor for their degradation by Factor I, and accelerating the decay of C3 and C5



convertases.[3][4] It is also involved in the clearance of immune complexes and pathogens, and the regulation of B-cell responses.

## **Data Presentation**

Table 1: Comparison of CR1 Characteristics in Different Species

| Feature                     | Human                            | Mouse                               | Other Primates<br>(e.g., Chimpanzee,<br>Rhesus Monkey)    |
|-----------------------------|----------------------------------|-------------------------------------|-----------------------------------------------------------|
| Gene                        | CR1                              | Cr2 (alternative splicing with Cr2) | CR1 or CR1-like                                           |
| Major Isoform Size<br>(kDa) | ~220 (most common variant)       | ~200                                | Variable (55-75 kDa or<br>130-165 kDa on<br>erythrocytes) |
| Erythrocyte<br>Expression   | Yes (100-1000<br>molecules/cell) | No                                  | Yes (10 to 100-fold higher than humans)                   |
| Primary Ligands             | C3b, C4b, C1q                    | C3b, C4b                            | C3b, C4b                                                  |

Table 2: Binding Affinities of Human CR1 and its Domains to C3b and C4b

| CR1<br>Variant/Domain | Ligand      | Binding Affinity<br>(KD, nM) | Method               |
|-----------------------|-------------|------------------------------|----------------------|
| Soluble CR1 (sCR1)    | C3b (dimer) | 1.8                          | Radioligand Binding  |
| Soluble CR1 (sCR1)    | C4b (dimer) | 12                           | Radioligand Binding  |
| LHR-B                 | C3b         | 336.6 ± 28.8                 | In-solution affinity |
| LHR-A                 | C4b         | 1231.0 ± 116.9               | In-solution affinity |
| LHR-BC                | C3b         | 78.2 ± 10.4                  | In-solution affinity |
| LHR-AB                | C4b         | 530.2 ± 32.1                 | In-solution affinity |

Table 3: Comparison of Human CR1 with Other Complement Regulatory Proteins



| Protein    | Primary Ligand(s)                  | Key Function(s)                                                 | Apparent Association Constant (appKa) for C3b,Bb (µM-1) |
|------------|------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------|
| CR1 (CD35) | C3b, C4b                           | Decay acceleration, Factor I cofactor, Immune complex clearance | 1                                                       |
| DAF (CD55) | C3/C5 convertases                  | Decay acceleration                                              | 0.91                                                    |
| MCP (CD46) | C3b, C4b                           | Factor I cofactor                                               | Not directly comparable                                 |
| Factor H   | C3b                                | Alternative pathway regulation, Factor I cofactor               | 2.9                                                     |
| CR2 (CD21) | iC3b, C3dg, Epstein-<br>Barr virus | B-cell activation and development                               | Not applicable                                          |

# Experimental Protocols Quantification of Erythrocyte CR1 Density by Flow Cytometry

This method determines the number of CR1 molecules on red blood cells.

#### Methodology:

- Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a 1:10 dilution of the blood in PBS containing 1% BSA.
- Immunostaining:
  - $\circ\,$  Transfer 100  $\mu L$  of the diluted erythrocytes to a microfuge tube and centrifuge to pellet the cells.



- Discard the supernatant and add 20  $\mu$ L of a biotinylated anti-CR1 monoclonal antibody (e.g., J3D3 at 0.5  $\mu$ g/ $\mu$ L) directly to the cell pellet. For a negative control, add 20  $\mu$ L of PBS-BSA buffer alone.
- Gently mix and incubate for 45 minutes at 4°C.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the pellet in 20 μL of phycoerythrin (PE)-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the final cell pellet in 500 μL of PBS for analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the erythrocyte population using forward and side scatter plots.
  - Measure the mean fluorescence intensity (MFI) of the PE signal for the gated population.
- Quantification:
  - Generate a standard curve using erythrocytes with known CR1 densities (calibrators).
  - Plot the MFI of the calibrators against their known CR1 density.
  - Determine the CR1 density of the unknown samples by interpolating their MFI values on the standard curve.

## **CR1-Mediated Phagocytosis Assay**

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles opsonized with complement via CR1.

#### Methodology:



- Cell Culture: Plate macrophages (e.g., primary human monocyte-derived macrophages) in a
   24-well plate with glass coverslips and culture until adherent.
- · Opsonization of Particles:
  - Use sheep red blood cells (SRBCs) or zymosan beads as particles.
  - To opsonize with C3b, incubate the particles with a source of complement (e.g., C5-deficient serum to prevent lysis) and anti-particle IgM antibodies.
- Phagocytosis:
  - Wash the cultured macrophages with warm media.
  - Add the opsonized particles to the macrophage-containing wells at a specific particle-tocell ratio (e.g., 10:1).
  - Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. As a control for non-specific binding, perform an incubation at 4°C.
- · Quantification:
  - Microscopy:
    - Wash the wells extensively with cold PBS to remove non-ingested particles.
    - Fix the cells with paraformaldehyde and stain the nuclei with DAPI.
    - Visualize under a fluorescence microscope. The number of ingested fluorescent particles per cell can be counted.
  - Flow Cytometry:
    - Use fluorescently labeled particles (e.g., pHrodo-conjugated zymosan, which fluoresces in the acidic environment of the phagosome).
    - After incubation, detach the macrophages using a gentle enzyme like TrypLE.



 Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the MFI, which correspond to the extent of phagocytosis.

# **Decay-Accelerating Activity (DAA) Assay**

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

#### Methodology:

- Preparation of C3 Convertase:
  - The classical pathway C3 convertase (C4b2a) is typically assembled on antibodysensitized sheep erythrocytes (EA).
  - Incubate EA with purified C1 and C4 to generate EAC14b cells.
  - Add purified C2 to form EAC14b2a.
- Decay Acceleration:
  - Incubate the EAC14b2a cells with varying concentrations of purified soluble CR1 or a control buffer for a specific time at 30°C.
- Measurement of Remaining Convertase Activity:
  - After the decay step, add a source of C3 and other late complement components (e.g.,
     C3-C9 or guinea pig serum diluted in EDTA to block further convertase formation).
  - Incubate to allow for lysis of the erythrocytes.
  - Quantify the hemoglobin release by measuring the absorbance of the supernatant at 414
     nm.
- Data Analysis:
  - Calculate the percentage of hemolysis for each concentration of CR1.
  - The DAA is inversely proportional to the amount of hemolysis. Plot the percentage of inhibition of lysis against the CR1 concentration to determine the specific activity.



# Mandatory Visualization Signaling Pathways and Experimental Workflows





Click to download full resolution via product page



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Complement receptor 1 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling properties of CR3 (CD11b/CD18) and CR1 (CD35) in relation to phagocytosis of complement-opsonized particles PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationships of complement receptor type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative studies of CR-1-30-B in different species].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217996#comparative-studies-of-cr-1-30-b-in-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com